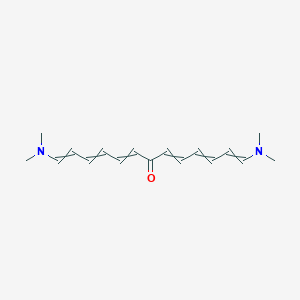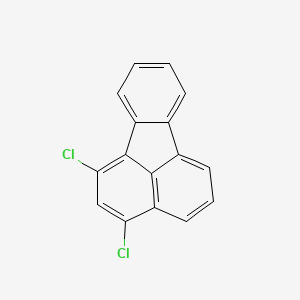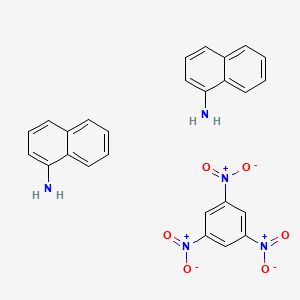
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses an α-halo ketone and an aldehyde in the presence of ammonia or an amine.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Marckwald Synthesis: This method uses nitriles and aldehydes in the presence of ammonia.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one undergoes various chemical reactions:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be compared with other imidazole derivatives:
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound has a nitro group and is used for its antibacterial properties.
[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride: This compound has a propyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84227-35-0 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(5-methyl-2-propyl-1H-imidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-4-6-9-11-7(3)10(12-9)8(13)5-2/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
BEMDMAYFDBGPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


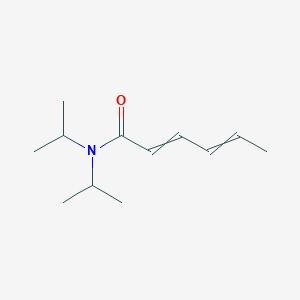
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
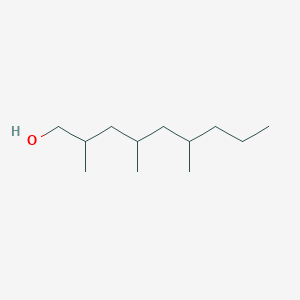
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)

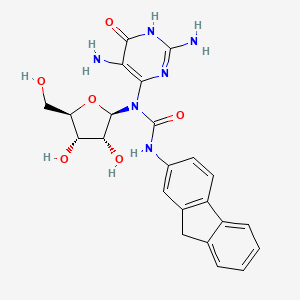
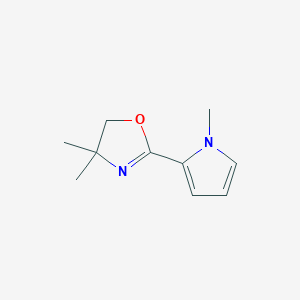
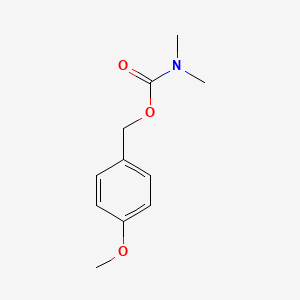
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
